(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide
CAS No.: 1541170-75-5
Cat. No.: VC0531739
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1541170-75-5 |
---|---|
Molecular Formula | C19H28N2O3 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | (2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide |
Standard InChI | InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1 |
Standard InChI Key | LZYWLEPSQNXESC-KUHUBIRLSA-N |
Isomeric SMILES | CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C |
SMILES | CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C |
Canonical SMILES | CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide possesses a complex molecular structure that contributes to its unique pharmacological properties. At its core, it features a 1-benzopyran (chromane) ring system, which consists of a benzene ring fused to a heterocyclic pyran ring. This structural motif is characteristic of many biologically active compounds, including vitamin E derivatives .
The molecular structure is specifically defined by the InChI notation: InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1 . This notation explicitly details the stereochemistry at the 2-position of the benzopyran ring (2S) and the 3-position of the piperidine ring (3R), which are critical for the compound's biological activity.
Physicochemical Properties
The physicochemical properties of (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide determine its behavior in biological systems and its pharmaceutical development potential. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide
These physicochemical properties suggest that the compound has moderate lipophilicity and water solubility, which are favorable characteristics for oral bioavailability. The presence of both hydrogen bond donors and acceptors suggests potential interactions with biological targets. The compound's moderate polar surface area (70.59 Ų) indicates it may have reasonable membrane permeability, though it slightly exceeds the optimal range for efficient blood-brain barrier penetration (typically <60-70 Ų) .
Pharmacological Profile
Mechanism of Action
(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide (Sonlicromanol) functions primarily as a reactive oxygen species (ROS) modulator . This mechanism is particularly relevant for mitochondrial diseases, where dysfunctional mitochondria often lead to excessive ROS production, contributing to cellular damage and disease progression.
The compound's structure bears resemblance to vitamin E derivatives, particularly trolox (3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid), which is known for its antioxidant properties . This structural similarity suggests that Sonlicromanol may act through similar antioxidant mechanisms, potentially scavenging free radicals and reducing oxidative stress in cells.
Drug Development Considerations
Manufacturing and Supply
The compound's commercial availability, even in small research quantities, suggests that scalable synthesis methods have been developed. The complexity of its chemical structure, particularly the presence of specific stereochemistry at the 2-position of the benzopyran ring and the 3-position of the piperidine ring, indicates that specialized synthetic approaches and careful quality control are likely required for its production.
It is notable that despite its investigational status, pharmaceutical API (Active Pharmaceutical Ingredient) manufacturing information is being tracked, as evidenced by the presence of a supplier tracking page for Sonlicromanol . This suggests preparation for potential future commercial production pending successful clinical trials and regulatory approval.
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